

Comparative analysis of bismuth-based chelators

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Compound of Interest

Compound Name: *Bismuthsodiummethylenediaminetetraacetate*

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Title: Comparative Analysis of Bismuth-Based Chelators for Targeted Alpha Therapy (TAT)

Introduction: The Bismuth Chelation Paradox

Targeted Alpha Therapy (TAT) utilizing Bismuth-213 (

Bi,

= 45.6 min) and Bismuth-212 (

Bi,

= 60.6 min) has emerged as a highly potent modality for eradicating micrometastatic disease and single malignant cells[1]. The high linear energy transfer (LET) of alpha particles induces clustered double-strand DNA breaks that are independent of cell cycle phase or oxygenation status.

However, the clinical translation of Bi-based TAT relies entirely on the bifunctional chelator (BFC). The BFC must rapidly sequester the Bi

ion at ambient temperatures—dictated by the short physical half-lives of the isotopes—while maintaining absolute kinetic inertness in vivo to prevent off-target radiotoxicity, particularly to the kidneys[2].

Mechanistic Causality: Why is Bi Difficult to Chelate?

As a heavy p-block element, Bi

presents unique coordination challenges. It possesses a large ionic radius (1.03 Å for a coordination number of 8) and a highly stereochemically active

lone pair, which often distorts coordination geometries and destabilizes the metal-ligand complex[3].

Furthermore, Bi

is highly prone to hydrolysis in aqueous solutions. At physiological pH, it rapidly forms insoluble bismuth oxychlorides or hydroxides. Therefore, radiolabeling must typically occur in mildly acidic conditions (pH 4.5–5.5) where the metal remains soluble, yet the chelator's donor atoms (amines and carboxylates) are sufficiently deprotonated to initiate coordination[4]. This creates a "Kinetic vs. Thermodynamic" paradox: chelators that are flexible enough to bind Bi

quickly at room temperature often lack the rigidity required to keep it securely bound in the presence of competing serum proteins.

Comparative Analysis of Chelator Classes

The Macrocyclic Gold Standard: DOTA

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms an exceptionally thermodynamically stable complex with Bi

(

). However, the rigid macrocyclic cavity requires significant activation energy for the metal to undergo complete encapsulation. Consequently, quantitative radiolabeling with DOTA requires heating to 90–95°C for up to 30 minutes[2]. While suitable for heat-tolerant small peptides, this completely precludes its use with heat-sensitive targeting vectors like monoclonal antibodies (mAbs).

The Acyclic Compromise: CHX-A"-DTPA

To address the kinetic limitations of DOTA, the acyclic chelator CHX-A"-DTPA was developed. Its flexible backbone allows for rapid coordination of

Bi at room temperature (25°C) within 5 minutes, making it highly compatible with mAbs[2]. However, this flexibility comes at the cost of kinetic inertness. In vivo, the [Bi(CHX-A"-DTPA)] complex is susceptible to transchelation by endogenous proteins (e.g., transferrin or metallothioneins), leading to the release of free Bi and subsequent dose-limiting renal toxicity[4].

Next-Generation Acyclics: H CHXOCTAPA

Bridging the gap between macrocyclic stability and acyclic kinetics, the octadentate ligand H octapa and its rigidified derivative H CHXOCTAPA have shown exceptional promise. The incorporation of a cyclohexyl spacer restricts the conformational freedom of the acyclic backbone, pre-organizing the donor atoms for Bi

binding. H

CHXOCTAPA achieves quantitative

Bi radiolabeling at room temperature while demonstrating superior serum stability and resistance to demetalation compared to traditional acyclic options[3].

Nitrogen-Rich Macrocycles: py-macrodipa

Recently, 18-membered macrocycles have been explored to accommodate the large ionic radius of heavy radiometals. While the well-known chelator macropa is the premier choice for Actinium-225 (

Ac), its Bi

complex exhibits some kinetic lability. However, the derivative py-macrodipa (incorporating pyridine donors) matches or surpasses both macropa and DOTA for

Bi chelation. It achieves rapid room-temperature radiolabeling and exhibits remarkable kinetic inertness, resisting demetalation even under aggressive EDTA transchelation challenges[5].

Quantitative Performance Summary

| Chelator | Structural Class | Denticity | Bi Radiolabeling Conditions | In Vivo Stability | Key Advantage | Key Limitation |
|--------------------|------------------|-----------|-----------------------------|-------------------|---|--|
| DOTA | Macrocyclic | 8 | 95°C, 30 min, pH 5.5 | Excellent | Gold standard thermodynamic stability | Requires extreme heating; incompatible with mAbs |
| CHX-A"-DTPA | Acyclic | 8 | 25°C, 5 min, pH 5.5 | Moderate | Fast kinetics at room temperature | Susceptible to in vivo demetalation |
| H CHXOCTA PA | Acyclic | 8 | 25°C, 10 min, pH 5.5 | High | Rigid backbone improves stability over DTPA | Complex multi-step synthesis |
| py-macrodipa | Macrocyclic | 10 | 25°C, 5 min, pH 5.5 | Excellent | Combines macrocyclic inertness with RT kinetics | Newer chelator; limited late-stage clinical data |

Standardized Experimental Protocol: Bi Radiolabeling and Kinetic Inertness Assay

To objectively evaluate a new Bismuth chelator, researchers must employ a self-validating system that tests both labeling efficiency and thermodynamic resilience.

Phase 1: Room-Temperature Radiolabeling

- Elution: Elute

Bi from a

Ac/

Bi generator using a mixture of 0.1 M HCl and 0.1 M NaI.

- Causality: The iodide forms an anionic

complex that readily elutes from the cation-exchange resin without stripping the parent

Ac[2].

- Buffering & Protection: Neutralize the eluate to pH 5.5 using 3 M ammonium acetate buffer. Immediately add L-ascorbic acid to a final concentration of 50 mM.

- Causality: pH 5.5 prevents Bi

hydrolysis while allowing chelator deprotonation. Ascorbic acid acts as a radical scavenger to protect the targeting protein from alpha-particle-induced radiolysis (ROS generation).

- Conjugation: Add the BFC-mAb conjugate (10–50

g) to the buffered

Bi solution. Incubate at 25°C for 5–10 minutes.

- Validation (Quality Control): Determine Radiochemical Yield (RCY) via instant thin-layer chromatography (iTLC-SG) using 0.1 M sodium citrate (pH 5.0) as the mobile phase.

- Causality: Unbound

Bi moves to the solvent front (

) as a soluble citrate complex, while the radiolabeled mAb remains at the origin (

). Proceed only if RCY > 95%.

Phase 2: Kinetic Inertness (Transchelation Challenge)

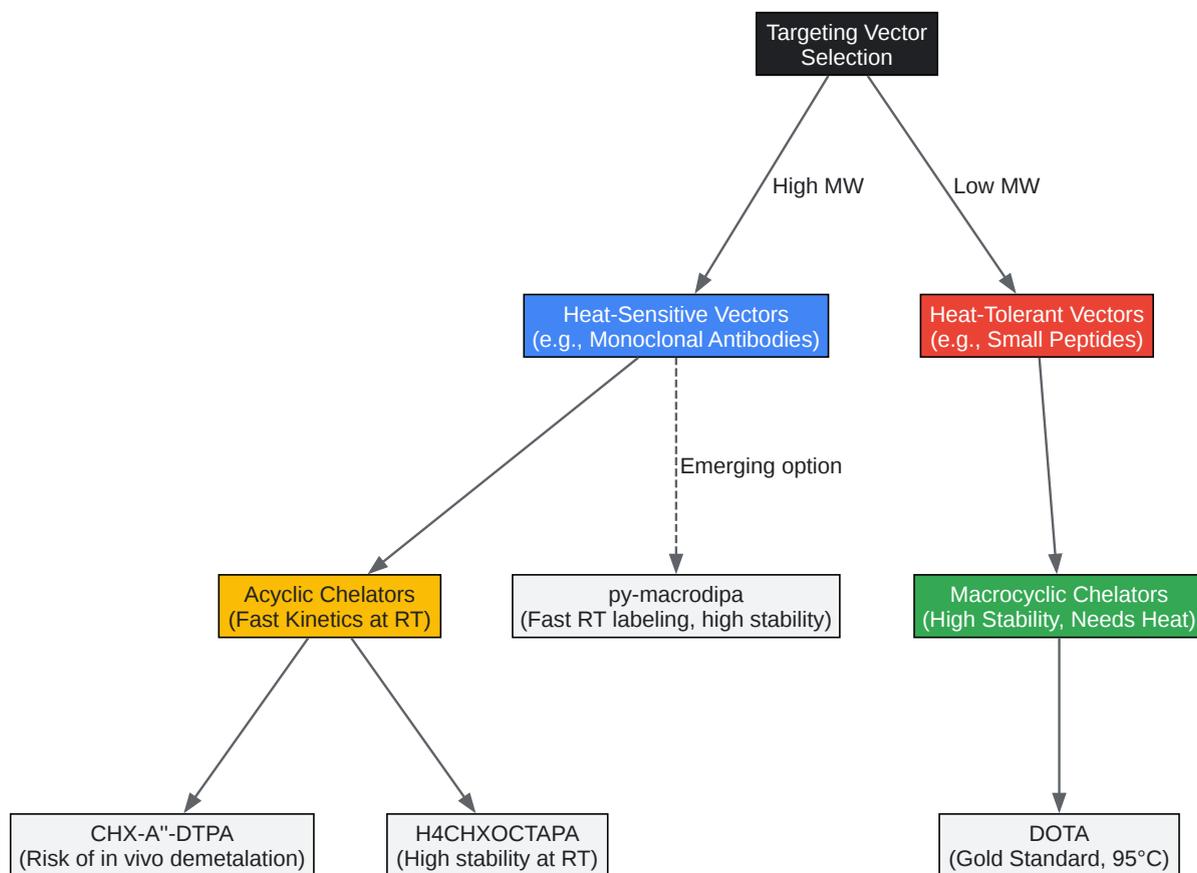
- Challenge Setup: Mix the purified

Bi-BFC-mAb with a 1000-fold molar excess of DTPA or EDTA in PBS (pH 7.4).

- Incubation: Incubate the mixture at 37°C to simulate physiological conditions.
- Measurement: Sample the mixture at 15, 30, and 60 minutes, analyzing via iTLC.
 - Causality: A highly inert complex (e.g., py-macrodiapa) will not transfer

Bi to the competing thermodynamic sink. If the radioactive signal migrates to the solvent front over time, the chelator is kinetically labile and unsafe for in vivo use[5].

Decision Pathway for Bismuth Chelator Selection



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Decision tree for selecting a Bi-213 bifunctional chelator based on targeting vector thermal stability.

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